Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate
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Overview
Description
Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a morpholine moiety, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the various functional groups through a series of reactions, including acylation, amination, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents, controlling temperature, and stirring can help in achieving consistent results. Purification steps such as crystallization, distillation, or chromatography are often employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C19H25N3O5S2 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
methyl 4-methyl-2-[[2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-5-propan-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H25N3O5S2/c1-10(2)15-11(3)14(18(25)26-4)17(29-15)20-13(23)9-12-16(24)21-19(28-12)22-5-7-27-8-6-22/h10,12H,5-9H2,1-4H3,(H,20,23) |
InChI Key |
UOKPOMHASWJSQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)N=C(S2)N3CCOCC3)C(C)C |
Origin of Product |
United States |
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